2,6-Dichloropyrazine

概要

説明

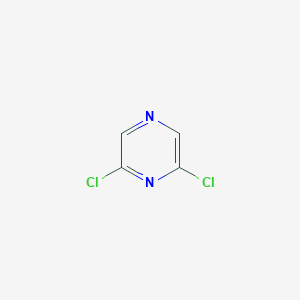

2,6-Dichloropyrazine is a chemical compound with the molecular formula C4H2Cl2N2. It is a white to pale yellow crystalline solid with a melting point of 53-56°C and a boiling point of 187.5°C at 760 mmHg . This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dichloropyrazine can be synthesized through several methods. One common method involves the chlorination of pyrazine. The process typically uses phosphorus oxychloride and N,N-dimethylaminopyridine as catalysts. The reaction is carried out at elevated temperatures, followed by chlorination with chlorine in the presence of triethylamine and dimethylformamide as a solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves the ammoniation and cyclization of raw materials such as methyl chloroacetate and glyoxal to prepare 2-hydroxypyrazine sodium. This intermediate is then reacted with phosphorus oxychloride to produce 2-chloropyrazine, which is further chlorinated to yield this compound .

化学反応の分析

Types of Reactions: 2,6-Dichloropyrazine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Chemical Synthesis

1.1. Synthesis of Heterocycles

DCP is primarily used as a building block in the synthesis of various nitrogen-containing heterocycles. Its chlorinated structure facilitates nucleophilic substitution reactions, making it a valuable precursor for synthesizing compounds such as pyridines and other pyrazines. For instance, DCP has been utilized in the synthesis of dicationic nonlinear optical chromophores .

1.2. Agrochemicals

DCP is widely employed in the development of agrochemicals. It serves as an intermediate in the synthesis of pesticides and herbicides due to its ability to modify biological activity through structural manipulation. The compound's properties allow for the creation of more effective agents that can target specific pests while minimizing environmental impact .

Pharmaceutical Applications

2.1. Antimicrobial Activity

Research has demonstrated that derivatives of DCP exhibit significant antimicrobial properties. Studies have shown that certain DCP derivatives are effective against pathogens such as Trypanosoma brucei and Plasmodium falciparum, indicating potential for developing new antiprotozoal drugs .

2.2. ATR Kinase Inhibitors

DCP is also involved in the synthesis of ATR kinase inhibitors, which are crucial in cancer research due to their role in DNA damage response pathways. The ability to inhibit these pathways can enhance the efficacy of cancer treatments by sensitizing tumor cells to chemotherapy .

Material Science

3.1. Nonlinear Optical Materials

The synthesis of dicationic 2D nonlinear optical chromophores based on DCP has been explored extensively. These materials are characterized by their unique electronic properties, making them suitable for applications in photonic devices and advanced imaging technologies .

3.2. Polymer Chemistry

DCP has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its presence in polymer formulations can improve overall performance in industrial applications, including coatings and adhesives .

Case Studies

作用機序

The mechanism of action of 2,6-Dichloropyrazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of substituted pyrazines. This reactivity is crucial for its role as an intermediate in various chemical syntheses .

類似化合物との比較

2-Chloropyrazine: This compound is a precursor in the synthesis of 2,6-Dichloropyrazine and shares similar reactivity patterns.

2,3-Dichloropyrazine: Another chlorinated pyrazine, it differs in the position of the chlorine atoms and has distinct reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity and stability under different conditions also contribute to its widespread use in industrial applications .

生物活性

2,6-Dichloropyrazine is a chlorinated heterocyclic compound with significant biological activity and diverse applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClN and a molecular weight of 149.98 g/mol. The compound features a pyrazine ring substituted at the 2 and 6 positions with chlorine atoms. Its structure influences its reactivity and biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli, it demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent .

Antiprotozoal Activity

In vitro studies have shown that derivatives of this compound possess antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum. These findings highlight its potential in developing treatments for diseases like African sleeping sickness and malaria .

Enzyme Inhibition

this compound has been investigated as a scaffold for designing inhibitors targeting isocitrate dehydrogenase (IDH1), an enzyme implicated in certain cancers. The compound's structural features allow for effective binding to the enzyme's active site, leading to reduced enzymatic activity and potential therapeutic benefits in oncology .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes in pathogens .

- Enzyme Binding : Its structure allows for effective binding to specific enzymes, inhibiting their function and altering metabolic pathways critical for pathogen survival .

Synthesis

The synthesis of this compound typically involves halogenation reactions or nucleophilic substitutions. A common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst. This process can yield high purity and yield of the desired product.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry reported that this compound derivatives showed potent antimicrobial activity against resistant strains of bacteria. The study utilized various concentrations to determine minimum inhibitory concentrations (MICs), demonstrating significant potential for pharmaceutical applications .

- Antiprotozoal Activity : Research highlighted in Bioorganic & Medicinal Chemistry explored the synthesis of dicationic compounds based on this compound and their efficacy against protozoan parasites. The results indicated promising activity against T. brucei, with further investigations needed to optimize these compounds for clinical use .

- IDH1 Inhibition : A recent study focused on designing selective inhibitors for mutant IDH1 using a scaffold derived from this compound. The findings demonstrated that these inhibitors could effectively reduce levels of oncometabolites in cancer cells, representing a novel therapeutic strategy .

Q & A

Basic Research Questions

Q. What synthetic routes are available for introducing functional groups at the 3- and 5-positions of 2,6-dichloropyrazine?

Sequential metalation/functionalization using LTMP (lithium 2,2,6,6-tetramethylpiperidide) at −100°C in THF allows selective deprotonation at the 3- and 5-positions. Electrophiles like benzaldehyde or iodine can be introduced in moderate to good yields (50–70%). However, excess base leads to competing 3,5-difunctionalization, requiring careful stoichiometric control .

Q. How can this compound be converted to its N-oxide derivatives, and what challenges arise?

Direct oxidation with H2O2/H2SO4 yields this compound 4-oxide in only 4% yield. A safer alternative uses K2S2O8 (potassium persulfate) in H2SO4 at 10°C, achieving high-purity N-oxides. Structural isomers (1-oxide vs. 4-oxide) are distinguished by NMR: 1-oxide protons resonate at lower fields (e.g., δ 8.5–9.0 ppm) compared to 4-oxide (δ 7.8–8.2 ppm) .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

- FT-IR/Raman : Key vibrational modes include C–Cl stretches (~600 cm<sup>−1</sup>) and pyrazine ring deformations (~1500 cm<sup>−1</sup>).

- UV-Vis : Absorptions at ~270 nm correlate with π→π* transitions.

- NMR : <sup>1</sup>H NMR distinguishes substituent positions via deshielding effects (e.g., 3,5-disubstituted derivatives show singlets at δ 8.1–8.3 ppm) .

Q. How is 6-chloropyrazin-2-amine synthesized from this compound?

Ammonolysis under sealed-tube conditions (140°C, 3–14 hours) achieves 63–91% yields. Optimized protocols use excess NH3 (4.6 eq.) in water, with yields dropping at lower temperatures (e.g., 75% at 100°C vs. 91% at 140°C) .

Advanced Research Questions

Q. Why does nucleophilic substitution of this compound exhibit regioselectivity contradictions in Suzuki coupling?

Steric and electronic factors govern selectivity. For example, this compound shows non-selective coupling with aryl boronic acids due to equivalent reactivity at C-2 and C-6. In contrast, 2,3-dichloropyrazine favors C-2 substitution due to LUMO+1 orbital accessibility at C-6, as shown by DFT calculations .

Q. How can tele-substitution mechanisms explain unexpected product formation in reactions with lithiated dithianes?

Lithiated dithianes attack C-6 via LUMO+1 orbital interactions, displacing the C-3 chloride through an elimination-aromatization pathway. This contrasts with typical SNAr mechanisms, where C-2 substitution dominates. Computational studies reveal that LUMO+1 lobes at C-5/C-6 are more exposed, favoring nucleophilic attack .

Q. What strategies resolve low yields in Pd-catalyzed direct arylation of imidazo[1,2-a]pyridines with this compound?

Initial Pd-catalyzed routes (e.g., with PdCl2(dppf)) suffer from poor scalability and library diversification. Alternative pathways using 2,3-dichloropyrazine and methyl vinyl ether achieve 50–60% yields via nucleophilic tele-substitution, bypassing toxic reagents like chloroacetaldehyde .

Q. How do electronic effects influence the synthesis of phosphonated pyrazine ligands from this compound?

Pd-catalyzed coupling with diisopropylphosphite (2.1 eq.) in acetonitrile yields 2,6-bis(phosphono)pyrazine (90% yield). Electron-withdrawing Cl groups activate the pyrazine ring for oxidative addition, while electron-donating phosphine ligands slow subsequent substitutions, requiring precise stoichiometry .

Q. What experimental discrepancies arise in the oxidation of this compound to N-oxides, and how are they mitigated?

Conflicting reports on oxidation efficiency (e.g., 4% yield with H2O2 vs. 85% with K2S2O8) stem from peroxide decomposition and acid strength. Replacing H2O2 with K2S2O8 in H2SO4 improves safety and yield by generating peroxysulfuric acid in situ .

特性

IUPAC Name |

2,6-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEAAPGIZCDEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063602 | |

| Record name | 2,6-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-14-5 | |

| Record name | 2,6-Dichloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NX2PQ9HSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。